molecular formula C8H9BrN2OS B14659852 [(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide CAS No. 50837-18-8

[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide

Cat. No.: B14659852
CAS No.: 50837-18-8
M. Wt: 261.14 g/mol
InChI Key: JPKBJWCEMMZOGR-UHFFFAOYSA-N
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Description

[(4-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide is an organic compound that features a bromophenyl group attached to a sulfanyl group, which is further connected to a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide typically involves the reaction of 4-bromothiophenol with an appropriate amidoxime under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for [(4-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts for Suzuki coupling, copper catalysts for Ullmann coupling.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[(4-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromophenyl)sulfonyl]morpholine
  • [(4-Bromophenyl)sulfonyl]benzoyl-L-valine
  • [(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides

Uniqueness

[(4-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl group, in particular, allows for unique interactions and transformations that are not possible with similar compounds lacking this functionality.

Properties

CAS No.

50837-18-8

Molecular Formula

C8H9BrN2OS

Molecular Weight

261.14 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9BrN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

JPKBJWCEMMZOGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC(=NO)N)Br

Origin of Product

United States

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